p-Aminophenyldichloroarsine Hydrochloride

Description

Historical Context of Arsenic Compounds in Chemical Biology and Medicine

The use of arsenic-containing compounds in medicine dates back centuries, with inorganic forms being used to treat a variety of ailments. However, the early 20th century marked a turning point with the advent of organic arsenicals. Paul Ehrlich's pioneering work led to the development of Salvarsan (arsphenamine) in 1910, the first effective treatment for syphilis. nih.gov This "magic bullet" approach, targeting a specific pathogen with a synthetic chemical, laid the foundation for modern chemotherapy. nih.gov Another notable example is Fowler's solution (potassium arsenite), which was used to treat leukemia. nih.gov These early applications, despite their toxicity, highlighted the potential of arsenic-based compounds to interact with biological targets and modulate disease processes, paving the way for future research into more selective and less toxic derivatives.

Overview of Arylarsenical Research Focus

Arylarsenicals, organic arsenical compounds featuring an arsenic atom bonded to an aromatic ring, have been a significant focus of research. Their applications have been diverse, ranging from their use as pesticides and herbicides to their development as chemical warfare agents during World War I, such as phenyldichloroarsine. wikipedia.org In the realm of chemical biology, arylarsenicals are valued for their ability to interact with specific biological molecules, particularly proteins. Their reactivity towards sulfhydryl groups in amino acids like cysteine makes them potent enzyme inhibitors and probes for studying protein structure and function. This reactivity has been harnessed to investigate various biological pathways and to design targeted therapeutic agents.

The Chemical Profile of p-Aminophenyldichloroarsine Hydrochloride

This compound is a specific arylarsenical compound that has found utility in modern academic research as a targeted chemical probe.

Chemical and Physical Properties

This compound is a white to off-white powder. Its key chemical identifiers and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₇AsCl₃N |

| Molecular Weight | 274.41 g/mol |

| CAS Number | 5410-78-6 |

| Synonyms | (4-Aminophenyl)arsonous dichloride monohydrochloride, APA |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from p-arsanilic acid.

The Béchamp Reaction and Formation of Arsanilic Acid

The precursor, p-arsanilic acid, can be synthesized via the Béchamp reaction, which involves heating aniline (B41778) with arsenic acid. orgsyn.org This reaction establishes the crucial carbon-arsenic bond on the aromatic ring.

Reduction to p-Aminophenyldichloroarsine

Following the formation of p-arsanilic acid, the pentavalent arsenic is reduced to the trivalent state. This reduction is commonly achieved using sulfur dioxide (SO₂) in the presence of hydrochloric acid and a catalytic amount of potassium iodide. The sulfur dioxide acts as the reducing agent, converting the arsonic acid group (-AsO(OH)₂) to the dichloroarsine (B15476868) group (-AsCl₂). google.com The final product is then isolated as the hydrochloride salt.

Research Applications of this compound

The specific chemical reactivity of this compound has made it a valuable tool in targeted biochemical research.

Role as a Reversible Covalent Inhibitor

This compound functions as a reversible covalent inhibitor. Its dichloroarsine moiety readily reacts with vicinal sulfhydryl groups (thiols) present in proteins, such as those from cysteine residues that are in close proximity. This reaction forms a stable cyclic dithioarsinite adduct, effectively cross-linking the two cysteine residues and altering the protein's conformation and function. The "reversible" nature of this inhibition comes from the fact that the arsenic-sulfur bonds can be cleaved by the addition of dithiol compounds, such as 2,3-dimercaptopropanesulfonic acid (DMPS), which displaces the protein's sulfhydryl groups from the arsenic atom.

Probing Nicotinic Acetylcholine (B1216132) Receptors

A significant application of this compound has been in the study of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission in the central and peripheral nervous systems. Research has shown that this compound can inhibit the function of nAChRs. nih.gov It is believed to interact with a conserved disulfide bond in the receptor's α-subunits, which is essential for its function. nih.gov By studying the effects of this compound and the reversal of its inhibition, researchers can gain insights into the structure and function of the ligand-binding domain of these important receptors. This research has demonstrated that this compound can act as a potent and reversible covalent probe for neuronal nAChRs. nih.gov

Structure

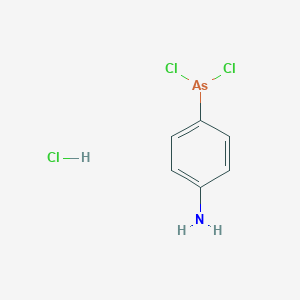

2D Structure

Properties

IUPAC Name |

4-dichloroarsanylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6AsCl2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h1-4H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNHRNHYHZWRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[As](Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7AsCl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968984 | |

| Record name | (4-Aminophenyl)arsonous dichloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5410-78-6 | |

| Record name | Arsine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Aminophenyl)arsonous dichloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for P Aminophenyldichloroarsine Hydrochloride and Its Derivatives

Established Synthetic Pathways from Precursors

The primary and most well-documented precursor for the synthesis of p-Aminophenyldichloroarsine Hydrochloride is p-Arsanilic acid. This pentavalent organoarsenic compound serves as a stable starting point for reduction to the desired trivalent state.

Synthesis from p-Arsanilic Acid

The direct synthesis of this compound is achieved through the reduction of p-Arsanilic acid. A notable method involves the use of a triphenylphosphine (B44618)/iodine system. researchgate.net In this procedure, the hydrochloride salt of p-Arsanilic acid is treated with triphenylphosphine and iodine. researchgate.net The presence of a sufficient molar excess of hydrochloric acid (typically 1-3 equivalents) is crucial. This acidic environment ensures the formation of the dichloroarsine (B15476868) derivative, which precipitates as its hydrochloride salt. researchgate.net Without adequate hydrochloric acid, the reaction tends to yield the corresponding arsine oxide upon neutralization. researchgate.net

p-Arsanilic acid itself is synthesized via the Béchamp reaction, which involves the electrophilic aromatic substitution of aniline (B41778) with arsenic acid. nih.gov

Reductive Pathways to Dichloroarsine Derivatives

The core of synthesizing dichloroarsine derivatives lies in the controlled reduction of the corresponding arsonic acid. The choice of reducing agent and reaction conditions, particularly the solvent and temperature, are paramount for a clean reduction. researchgate.net The mechanism is understood to involve the initial protonation of the arsonic acid group (-AsO₃H₂), which facilitates the reduction process. researchgate.net

While various reducing agents can be employed, the triphenylphosphine/iodine combination has proven effective for the reduction of the hydrochloride salt of p-arsanilic acid. researchgate.net In this specific pathway, when conducted in the presence of at least one to three molar equivalents of hydrochloric acid, the reaction yields a mixture containing this compound. researchgate.net

Derivatization Strategies and Conjugate Synthesis

The reactivity of the arsenic center in p-Aminophenyldichloroarsine and its oxide analogue allows for a range of derivatization strategies. These modifications are primarily aimed at creating bifunctional molecules that can be used as probes in biochemical and pharmacological research. nih.govevitachem.com

Formation of Arsenine Oxides

The synthesis of p-aminophenylarsine oxide is closely related to the synthesis of the dichloroarsine. When the reduction of p-arsanilic acid hydrochloride with triphenylphosphine/iodine is performed and subsequently neutralized without a sufficient excess of hydrochloric acid, the product is a mixture that includes (p-aminophenyl)arsine oxide. researchgate.net A more direct published procedure can also be used to synthesize p-aminophenylarsine oxide from p-arsanilic acid in a 53% yield. nih.gov These arsine oxides exist as hydrates in solution and are susceptible to oxidation back to the pentavalent state over time. nih.gov They serve as important intermediates for further conjugation, for example, in the synthesis of arsenic-biotin conjugates. nih.govacs.org

Biotinylation and Other Conjugations for Research Probes

A key application of these arsenical compounds is in the creation of research probes, with biotinylation being a prominent example. An amide-linked conjugate of p-aminophenylarsine oxide and biotin (B1667282) can be prepared in a convenient one-pot procedure. nih.gov This involves the in-situ formation of biotinyl chloride, which then reacts with p-aminophenyldichloroarsine. nih.gov The use of a more polar solvent like acetonitrile (B52724) can improve the yield of the resulting arsenic-biotin conjugate to as high as 50%. nih.gov

Alternatively, N-Biotinyl p-Aminophenyl Arsenic Acid can be synthesized by reacting biotin with p-aminophenyl arsenic acid, often employing coupling agents like carbodiimides in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction. evitachem.com These biotinylated arsenicals are bifunctional reagents, combining the thiol-reactive nature of the arsenic moiety with the high-affinity binding of biotin to avidin (B1170675) or streptavidin. nih.govmedchemexpress.com This dual functionality allows for their use in applications such as the identification of arsenic-binding proteins in pull-down assays. acs.org

Dithiarsolane Formation for Stabilization and Research

Trivalent arsenicals, including p-Aminophenyldichloroarsine and its derivatives, readily react with dithiols to form stable cyclic dithioarsinite complexes, known as dithiarsolanes. researchgate.netnih.gov This reaction is particularly useful for stabilizing the arsenic center and preventing its oxidation. nih.gov For instance, the arsenic-biotin conjugate can be reacted with 1,2-ethanedithiol (B43112) to produce a stabilized dithiarsolane. nih.gov

The stability of these complexes depends on the nature of the dithiol. Studies have shown that 1,2-dithiols, such as 2,3-dimercaptopropanesulfonic acid (DMPS), form stable complexes with p-aminophenyldichloroarsine. nih.gov In contrast, 1,4-dithiols like dithiothreitol (B142953) (DTT) form less stable complexes. nih.gov This differential reactivity and stability are exploited in various research applications, including the study of protein structures and functions. researchgate.netnih.gov

| Precursor / Reactant | Reagent(s) | Product |

| p-Arsanilic Acid | Triphenylphosphine, Iodine, HCl | This compound |

| p-Arsanilic Acid | Triphenylphosphine, Iodine (followed by neutralization) | (p-Aminophenyl)arsine oxide |

| p-Aminophenyldichloroarsine, Biotin | Thionyl chloride (to form biotinyl chloride in situ) | Amide-linked Biotin-p-aminophenylarsine oxide conjugate |

| p-Aminophenyl arsenic acid | Biotin, Carbodiimide coupling agents | N-Biotinyl p-Aminophenyl Arsenic Acid |

| Arsenic-biotin conjugate | 1,2-Ethanedithiol | Stabilized dithiarsolane of the biotin conjugate |

| p-Aminophenyldichloroarsine | 2,3-Dimercaptopropanesulfonic acid (DMPS) | Stable dithiarsolane complex |

Mechanistic Biochemical and Cellular Investigations of P Aminophenyldichloroarsine Hydrochloride and Its Biologically Active Forms

Molecular Interactions with Biological Targets

The reactivity of p-aminophenyldichloroarsine and its derivatives is centered on their ability to form covalent bonds with sulfhydryl groups, particularly those in close proximity within a protein's structure. This interaction is the foundation of their biological activity.

p-Aminophenyldichloroarsine hydrochloride and PAO are known to be potent inhibitors of various proteins through their interaction with cysteine residues. The arsenic atom has a strong affinity for the sulfur atom of thiol groups found in cysteine. This interaction can lead to the formation of a stable covalent adduct, effectively modifying the protein and inhibiting its function. This mechanism is not limited to single cysteine interactions; however, the reactivity is significantly enhanced when two cysteine residues are spatially close.

One of the key mechanisms of protein inhibition involves the covalent modification of critical cysteine residues within an enzyme's active site or a receptor's binding domain. For instance, these arsenicals can act as reversible alkylating agents. nih.gov They have been shown to inhibit the protease activities of recombinant human caspases. sigmaaldrich.com This inhibition occurs as the arsenical directly binds to cysteine residues essential for the catalytic activity of these enzymes.

The formation of these adducts can be either reversible or irreversible, depending on the local protein environment and the accessibility of the targeted thiols. This ability to covalently modify proteins makes p-aminophenyldichloroarsine and PAO valuable tools for identifying and studying proteins that rely on reactive cysteines for their function.

A defining characteristic of p-aminophenyldichloroarsine and PAO is their high selectivity for vicinal dithiols—two cysteine residues that are situated close to each other in the protein's three-dimensional structure. wikipedia.org This proximity allows the arsenical to form a stable, five-membered cyclic dithioarsinite complex. portlandpress.com This chelation is significantly stronger and more stable than the interaction with a single thiol group.

This specific binding to vicinal dithiols is the basis for the potent inhibition of a class of enzymes known as protein tyrosine phosphatases (PTPs). sigmaaldrich.comnih.gov PTPs contain a highly reactive cysteine residue within their active site, and often another nearby cysteine, making them prime targets. By binding to these vicinal thiols, PAO effectively blocks the catalytic activity of PTPs, preventing them from dephosphorylating their target proteins. nih.govpnas.org Similarly, the alpha subunits of nicotinic acetylcholine (B1216132) receptors possess adjacent cysteine residues near the agonist binding site, and the formation of a stable complex with these arsenicals leads to the inhibition of receptor function.

The interaction with vicinal dithiols is often reversible by the addition of dithiol-containing compounds like 2,3-dimercaptopropanol, which can compete with the protein for binding to the arsenical. pnas.org This reversibility has been a key feature in experimental designs aimed at understanding the regulatory roles of PTPs and other vicinal dithiol-containing proteins.

| Target Class | Binding Site | Consequence of Binding |

| Protein Tyrosine Phosphatases (PTPs) | Vicinal thiols in the active site | Inhibition of phosphatase activity |

| Nicotinic Acetylcholine Receptors | Adjacent cysteines in alpha subunits | Inhibition of receptor function |

| Caspases | Cysteine residues in the active site | Inhibition of protease activity |

Cellular Pathway Perturbations

By targeting key proteins like PTPs, p-aminophenyldichloroarsine and its derivatives can profoundly disrupt a multitude of cellular signaling pathways, leading to widespread changes in cell behavior, gene expression, and protein regulation.

The inhibition of PTPs by PAO leads to a hyperphosphorylated state of many signaling proteins, thereby altering the normal flow of information through various signal transduction pathways. nih.gov Since tyrosine phosphorylation is a critical control mechanism in cellular signaling, its dysregulation has far-reaching consequences.

One of the most studied effects is on the insulin (B600854) signaling pathway. PAO has been shown to block insulin-stimulated glucose transport in adipocytes and skeletal muscle. nih.govnih.gov This inhibition occurs at a post-receptor level; while the insulin receptor's autophosphorylation (a tyrosine kinase activity) is unaffected, the downstream signaling events that lead to the translocation of glucose transporters (like GLUT4) to the cell membrane are disrupted. nih.govdiabetesjournals.org

In T-lymphocytes, PAO treatment enhances the tyrosine phosphorylation of numerous substrates following T-cell receptor stimulation, indicating that PTPs tightly regulate this process. nih.govpnas.org Furthermore, PAO can block the TNF-α-dependent activation of the transcription factor NF-κB and inhibit the internalization of cell surface receptors, a process crucial for terminating or modulating signals from growth factors like EGF. sigmaaldrich.comembopress.org

| Pathway | Key Protein Affected | Observed Effect of PAO/p-Aminophenyldichloroarsine |

| Insulin Signaling | Downstream effectors of the Insulin Receptor | Inhibition of insulin-stimulated glucose transport. nih.govnih.gov |

| T-Cell Receptor Signaling | Various cellular substrates | Increased tyrosine phosphorylation. nih.govpnas.org |

| NF-κB Signaling | IκB-α kinase (indirectly) | Inhibition of TNF-α induced NF-κB activation. nih.gov |

| Growth Factor Signaling | EGF Receptor | Inhibition of receptor-mediated endocytosis. embopress.org |

The perturbation of signal transduction pathways by p-aminophenyldichloroarsine and PAO ultimately translates into altered gene expression programs. By influencing the activity of transcription factors, these compounds can switch genes on or off.

In bacteria, arsenicals like PAO can act as inducers of the ars operon, a set of genes responsible for arsenic resistance. They achieve this by binding to the vicinal cysteine residues of the ArsR repressor protein, causing it to dissociate from the DNA and allowing transcription of the resistance genes to proceed. researchgate.net

In eukaryotic cells, the influence is often mediated through the signaling pathways described above. For example, by preventing the activation of NF-κB, PAO can inhibit the expression of a wide array of genes involved in immune and inflammatory responses that are under the control of this transcription factor. nih.gov Similarly, the nuclear translocation of another transcription factor, STAT3, which is essential for its function in regulating gene expression, is dependent on receptor-mediated endocytosis. embopress.org Since PAO inhibits this endocytic process, it can effectively block the signaling cascade that leads to STAT3-mediated gene regulation. embopress.org

The ubiquitin-proteasome system is the primary mechanism for targeted protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis. Evidence suggests that arsenicals can interfere with this pathway, often by disrupting the signaling events that tag proteins for destruction.

A clear example is the regulation of NF-κB. The activation of NF-κB requires the degradation of its inhibitor, IκB-α. This degradation is preceded by the phosphorylation of IκB-α, which signals it for ubiquitination. Studies have shown that PAO inhibits the degradation of IκB-α by preventing its initial phosphorylation. nih.gov This demonstrates that PAO's effect is not on the proteasome itself, but on the upstream signaling event (phosphorylation) that is a prerequisite for ubiquitination and subsequent degradation. nih.gov

Furthermore, in the context of acute promyelocytic leukemia (APL), arsenic compounds are used therapeutically to induce the degradation of the oncogenic PML-RARα fusion protein. A study on an arsenite-resistant mutant PML protein found that PAO could induce changes in the protein's solubility and promote its degradation, a process typically mediated by the ubiquitin-proteasome system. nih.gov This suggests that PAO can influence the stability and turnover of specific proteins targeted for degradation.

Interference with Insulin-Activated Hexose (B10828440) Transport

Trivalent arsenicals are potent inhibitors of insulin-stimulated glucose transport in metabolically active tissues like adipose and muscle cells. This interference is a key aspect of their biological activity and may contribute to metabolic disorders such as type-2 diabetes observed in populations with chronic arsenic exposure. nih.gov

The primary mechanism involves the disruption of the insulin signaling cascade that leads to the translocation of the glucose transporter protein 4 (GLUT4) to the cell surface. In 3T3-L1 adipocytes, trivalent arsenicals, including arsenite and methylarsine (B12644256) oxide, have been shown to inhibit insulin-stimulated glucose uptake in a concentration-dependent manner. nih.gov This inhibition is achieved by interfering with the activation of Protein Kinase B (PKB/Akt), a critical kinase in the insulin signaling pathway. nih.govnih.gov By suppressing PKB/Akt phosphorylation, the downstream signals necessary for GLUT4-containing vesicles to move to and fuse with the plasma membrane are blocked. nih.gov Consequently, fewer GLUT4 transporters are present on the cell surface to facilitate glucose entry into the cell. nih.gov

Furthermore, studies with the model trivalent arsenical phenylarsine (B13959437) oxide (PAO) indicate a direct interaction with hexose transporters. nih.gov In rat adipocytes, PAO was found to inhibit the stereospecific uptake of D-glucose and also to inhibit the binding of cytochalasin B, a known ligand of the glucose transporter, to plasma membranes. nih.gov This suggests that in addition to disrupting the signaling pathway, the active arsenical can directly bind to and inhibit the function of the transporter protein itself. nih.gov

Interestingly, the effect of PAO on glucose transport can be biphasic. At lower concentrations (e.g., 10 µM), PAO has been observed to stimulate hexose transport in 3T3-L1 adipocytes, while higher concentrations lead to inhibition. nih.gov This stimulatory effect, however, does not appear to be caused by an increase in surface transporters, suggesting a more complex regulatory mechanism. nih.gov

| Trivalent Arsenical | Cell Model | Observed Effect on Insulin-Stimulated Glucose Transport | Mechanism |

| Arsenite (iAsIII) | 3T3-L1 Adipocytes | Inhibition | Suppresses PKB/Akt phosphorylation, reduces membrane GLUT4. nih.govnih.gov |

| Methylarsine Oxide (MAsIIIO) | 3T3-L1 Adipocytes | Inhibition | Suppresses PKB/Akt phosphorylation, reduces membrane GLUT4. nih.govnih.gov |

| Phenylarsine Oxide (PAO) | Rat Adipocytes | Inhibition | Direct interaction with and inhibition of hexose transporter. nih.gov |

| Phenylarsine Oxide (PAO) | 3T3-L1 Adipocytes | Biphasic (Stimulation at low conc., inhibition at high conc.) | Does not increase surface transporters; may involve altered protein tyrosine phosphorylation. nih.gov |

Mechanisms of Cell Fate Modulation

Induction of Apoptosis in Cellular Models

The biologically active forms of this compound are potent inducers of apoptosis, or programmed cell death. This has been extensively demonstrated in various cancer cell lines using the representative trivalent arsenical, phenylarsine oxide (PAO). PAO has shown significant cytotoxic effects and the ability to trigger apoptosis in human hepatocellular carcinoma (HepG2) cells, acute promyelocytic leukemia (APL) cell lines, and even in cancer cells that have developed resistance to other treatments. rsc.orgtandfonline.com

In HepG2 cells, PAO not only inhibits cell proliferation but also activates key apoptosis-related proteins in a dose- and time-dependent manner. rsc.org The induction of apoptosis by PAO is often more potent than that of arsenic trioxide (As₂O₃), a related inorganic arsenical used in cancer therapy. tandfonline.com For instance, in the APL cell line NB4, a low concentration of PAO (0.1 µM) was significantly more effective at inducing apoptosis than the same concentration of As₂O₃. nih.gov This superior efficacy extends to As₂O₃-resistant APL cells, highlighting its potential for overcoming drug resistance. tandfonline.com

The apoptotic process initiated by PAO is characterized by classic morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, and DNA fragmentation. These events are often confirmed through assays like Annexin V staining, which detects the externalization of phosphatidylserine (B164497) on the cell surface—an early sign of apoptosis. nih.gov

| Cellular Model | Arsenical Compound | Key Findings on Apoptosis Induction |

| Human Hepatocellular Carcinoma (HepG2) | Phenylarsine Oxide (PAO) | Potent inhibition of proliferation and activation of apoptosis-related proteins. rsc.org |

| Acute Promyelocytic Leukemia (NB4) | Phenylarsine Oxide (PAO) | More potent inducer of apoptosis compared to arsenic trioxide (As₂O₃). tandfonline.comnih.gov |

| As₂O₃-Resistant APL (NB4/As) | Phenylarsine Oxide (PAO) | Effectively induces apoptosis, overcoming resistance to As₂O₃. tandfonline.comnih.gov |

| Bax/Bak-Deficient Cancer Cells | Phenylarsine Oxide (PAO) | Triggers apoptosis in cells resistant to conventional chemotherapy due to loss of Bax/Bak. nih.govaacrjournals.org |

Disruption of Mitochondrial Bioenergetics and Cellular Redox Processes

A central mechanism through which trivalent arsenicals induce apoptosis is the profound disruption of mitochondrial function and the cellular redox balance. The mitochondria are primary targets for these compounds, leading to a cascade of events that culminates in cell death.

Studies using PAO have shown that it induces the mitochondrial permeability transition (MPT), a process where the inner mitochondrial membrane becomes permeable to small solutes, leading to the collapse of the mitochondrial membrane potential (ΔΨm). nih.gov In the APL cell line NB4, PAO was shown to reduce the mitochondrial transmembrane potential more effectively than arsenic trioxide. tandfonline.com This loss of membrane potential is a critical blow to cellular bioenergetics, as it uncouples the electron transport chain from ATP synthesis, leading to a sharp decrease in cellular ATP levels. medchemexpress.com

Concurrently, these arsenicals trigger significant oxidative stress. In human corneal epithelial cells and HepG2 cells, PAO exposure leads to a marked increase in the production of mitochondrial-specific superoxide (B77818) radicals (O₂⁻•). rsc.orgnih.gov This surge in reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA. The accumulation of ROS in the mitochondria and endoplasmic reticulum (ER) suggests these organelles are key sites of PAO-induced cytotoxicity. rsc.org Pre-treatment with antioxidants like N-acetylcysteine (NAC) can attenuate PAO-induced apoptosis, confirming the critical role of ROS in the cell death process. rsc.orgnih.gov

| Cellular Model | Effect on Mitochondria & Redox State | Specific Findings |

| Acute Promyelocytic Leukemia (NB4) | Disruption of Mitochondrial Membrane Potential | PAO reduced mitochondrial transmembrane potential more significantly than As₂O₃. tandfonline.com |

| Human Corneal Epithelial Cells | Mitochondrial Dysfunction & Oxidative Stress | PAO increased mitochondrial superoxide production and decreased mitochondrial membrane potential. nih.gov |

| Human Hepatocellular Carcinoma (HepG2) | ROS Accumulation | Intracellular ROS accumulated specifically in the mitochondria and endoplasmic reticulum after PAO exposure. rsc.org |

| Isolated Cardiac Myocytes | Induction of Mitochondrial Permeability Transition (MPT) | PAO induced MPT, leading to mitochondrial Ca²⁺ efflux and cell death. nih.gov |

Caspase Activation Cascades and Bcl-2 Regulation

The apoptotic program initiated by trivalent arsenicals is executed through the activation of a family of proteases known as caspases and is tightly regulated by the Bcl-2 family of proteins. PAO has been shown to modulate these pathways effectively to ensure the progression of cell death.

Upon mitochondrial disruption, pro-apoptotic factors are released into the cytoplasm. This event triggers the activation of initiator caspases, such as caspase-9, which then cleave and activate executioner caspases, like caspase-3. rsc.org In HepG2 cells, PAO treatment leads to the time- and dose-dependent activation of both caspase-9 and caspase-3. rsc.orgresearchgate.net

The regulation of this process occurs at the level of the Bcl-2 protein family, which consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bim). PAO treatment has been found to shift the balance in favor of apoptosis by downregulating anti-apoptotic proteins. In APL cells, PAO decreased the expression of both Bcl-2 and Bcl-xL, whereas arsenic trioxide at a comparable effective dose only downregulated Bcl-2. tandfonline.comnih.gov This dual downregulation may contribute to PAO's enhanced potency. tandfonline.com

Remarkably, PAO can induce apoptosis even in cancer cells that lack the essential pro-apoptotic proteins Bax and Bak, which are often lost during cancer progression and confer resistance to chemotherapy. nih.govaacrjournals.org PAO achieves this by upregulating the expression of another pro-apoptotic protein, Bim. nih.govaacrjournals.org The increased levels of Bim allow it to interact with and neutralize the anti-apoptotic protein Bcl-2, thereby promoting cell death through a Bax/Bak-independent mechanism. nih.govaacrjournals.org

Interaction with Oncogenic Fusion Proteins (e.g., PML-RARα)

The oncoprotein PML-RARα, which results from a chromosomal translocation t(15;17), is the hallmark of acute promyelocytic leukemia (APL) and the primary driver of the disease. ehaweb.orgyoutube.com It acts as a transcriptional repressor and disrupts the formation of nuclear structures called PML nuclear bodies, thereby blocking myeloid differentiation and promoting leukemogenesis. ehaweb.orgyoutube.com Arsenic compounds are a cornerstone of APL therapy precisely because they target the PML moiety of this fusion protein for degradation.

While arsenic trioxide is the standard of care, studies with PAO suggest it may also be effective, particularly in cases of resistance. Arsenic resistance in APL can arise from mutations in the PML domain of the fusion protein, such as the A216V mutation. nih.govnih.gov Research has shown that PAO can induce solubility changes and degradation of this arsenite-resistant mutant PML protein, whereas inorganic arsenite (iAsIII) has no appreciable effect. nih.govmdpi.com This indicates that PAO interacts with the PML protein in a manner that can overcome this specific resistance mechanism. nih.gov

The action of PAO is not limited to the typical PML-RARα. It has also been shown to effectively induce the degradation of the PLZF-RARα variant fusion protein, which is found in a subtype of APL that is resistant to standard treatments like all-trans retinoic acid (ATRA) and arsenic trioxide. nih.gov These findings suggest that the biologically active forms of this compound could interact with and promote the degradation of oncogenic fusion proteins that are critical for the survival of certain leukemia cells. nih.govnih.gov

Advanced Analytical and Spectroscopic Techniques for Characterization and Mechanistic Elucidation

Chromatographic and Mass Spectrometric Approaches

Chromatography, for physical separation, coupled with mass spectrometry, for mass analysis, offers powerful tools for qualitative and quantitative analysis. This combination is noted for its high sensitivity and selectivity. asianjpr.com

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of p-Aminophenyldichloroarsine Hydrochloride in various samples. The method's robustness allows for the development of procedures for the simultaneous determination of multiple compounds, including hydrochloride salts, in complex mixtures. nih.gov

In a typical research application, a reversed-phase column, such as an InertSustain C18, is employed to achieve separation. nih.gov The mobile phase often consists of a precisely mixed aqueous-organic solution, which can be optimized to achieve efficient separation within a short timeframe. nih.gov For instance, a mobile phase might contain an organic solvent like methanol (B129727) and an aqueous buffer, with the flow rate and column temperature maintained at constant values (e.g., 0.8 mL·min⁻¹ and 30°C) to ensure reproducibility. nih.gov Method validation is crucial and involves assessing parameters such as linearity, precision, accuracy, and robustness to ensure the data is reliable. nih.govnih.gov The precision of an HPLC method is often demonstrated by low relative standard deviations (RSD) for both intraday and interday analyses, typically below 2.1%. nih.gov

| Parameter | Typical Value/Range | Description |

| Column | C18, 150 mm x 4.6 mm, 5 µm | A common reversed-phase column used for separating compounds of moderate polarity. nih.gov |

| Mobile Phase | Methanol/Aqueous Buffer | An aqueous-organic mobile phase is standard for reversed-phase chromatography. nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed at which the mobile phase and analyte pass through the column. nih.govnih.gov |

| Detection | UV, 264 nm | Wavelength used for detecting the analyte as it elutes from the column. nih.gov |

| Linearity (r) | > 0.999 | A measure of how well the detector response correlates with analyte concentration. nih.gov |

| Recovery | 98.4% - 102.2% | The percentage of the true amount of analyte that is detected by the method. nih.gov |

This table illustrates typical parameters for an HPLC method developed for the analysis of hydrochloride compounds, based on established research practices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for proteomics, enabling the identification and quantification of proteins and their interactions with small molecules like this compound. nih.gov This technique is particularly powerful for studying how a compound may affect the proteome, or the entire set of proteins expressed by an organism. mpg.de

In a common "bottom-up" proteomic workflow, complex protein mixtures are first enzymatically digested into smaller peptides. asianjpr.com These peptides are then separated by liquid chromatography before being introduced into a tandem mass spectrometer for analysis. asianjpr.com This approach can be used to investigate the binding of this compound to specific proteins. By comparing the mass spectra of proteins or peptides before and after exposure to the compound, researchers can identify adducts where the molecule has covalently bound to the protein. LC-MS/MS offers advantages over traditional antibody-based methods, as it can simultaneously identify and quantify thousands of proteins in a single analysis. nih.gov For protein drug pharmacokinetic studies, various enrichment strategies can be employed to reduce sample complexity and enhance detection sensitivity prior to LC-MS analysis. nih.gov

| Step | Description | Purpose |

| 1. Sample Preparation | Proteins are extracted from cells or tissues and may be enriched to isolate proteins of interest. asianjpr.com | To isolate the relevant proteins for analysis and remove interfering substances. |

| 2. Enzymatic Digestion | Proteins are cleaved into smaller peptides using an enzyme like Trypsin or Lys-C. asianjpr.comnih.gov | To create peptides of a size and charge suitable for mass spectrometry analysis. |

| 3. LC Separation | The peptide mixture is injected into an HPLC system, where peptides are separated based on properties like hydrophobicity. youtube.com | To reduce the complexity of the mixture entering the mass spectrometer at any given time. |

| 4. MS Analysis (MS1) | As peptides elute from the LC, they are ionized and their mass-to-charge ratio (m/z) is measured. | To determine the masses of all peptides present in the sample. |

| 5. MS/MS Analysis (MS2) | Selected peptides are fragmented, and the m/z of the resulting fragments is measured. mpg.de | To determine the amino acid sequence of the peptide, allowing for protein identification and characterization of modifications. |

This table outlines the standard "bottom-up" LC-MS/MS workflow used in proteomic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used in metabolomics to identify and quantify small molecule metabolites in biological samples. nih.gov This approach can elucidate the metabolic pathways affected by this compound. Metabolomics provides a snapshot of the final products resulting from interactions between gene expression, protein function, and the cellular environment. nih.gov

For GC-MS analysis, biological samples (e.g., plasma or tissue extracts) undergo a preparation process that often includes derivatization. nih.gov This chemical modification step, for instance using methoxyamine hydrochloride in pyridine, increases the volatility and thermal stability of polar metabolites, making them suitable for gas chromatography. nih.gov The derivatized metabolites are then separated on a GC column and detected by a mass spectrometer. By comparing the metabolic profiles of treated and untreated samples, researchers can identify characteristic metabolites that change in response to the compound, shedding light on its biological effects. nih.gov

| Stage | Procedure | Rationale |

| 1. Sample Collection | Plasma or tissue samples are collected from control and treated subjects. | To obtain biological material containing metabolites for comparison. nih.gov |

| 2. Metabolite Extraction | Solvents are used to extract small molecule metabolites from the biological matrix. | To separate metabolites from larger molecules like proteins and lipids. |

| 3. Derivatization | Extracted metabolites are chemically modified (e.g., with methoxyamine hydrochloride) to increase volatility. nih.gov | To make non-volatile metabolites (like amino acids) amenable to GC analysis. |

| 4. GC Separation | The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. | To separate individual metabolites before they enter the mass spectrometer. |

| 5. MS Detection | Separated compounds are ionized and fragmented, creating a unique mass spectrum for each metabolite. | To identify and quantify metabolites based on their mass spectral pattern and retention time. |

This table summarizes the key stages in a typical GC-MS-based metabolomics experiment.

Spectroscopic and Computational Methods

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing fundamental information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic compounds in solution or solid state. msu.edu For this compound, NMR provides unambiguous confirmation of its chemical structure by mapping the magnetic environments of its atoms, primarily ¹H and ¹³C.

A ¹H NMR spectrum would reveal distinct signals for the protons on the aromatic ring and the amine group. The splitting patterns of these signals, caused by spin-spin coupling, provide information about the substitution pattern on the phenyl ring. mdpi.com Similarly, a ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the molecule. Advanced 2D NMR techniques, such as ¹H–¹³C correlation spectroscopy, can be used to definitively assign each proton signal to its directly attached carbon atom. nih.gov For a hydrochloride salt, NMR can also be used to study hydrogen bonding and other structural features in the crystalline state. nih.gov Computational methods, like Density Functional Theory (DFT), are often used alongside experimental NMR to accurately reproduce and interpret chemical shifts and coupling constants. nih.gov

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Information Provided |

| ¹H (Aromatic) | ~6.5 - 8.0 | The number of signals, their integration, and splitting patterns confirm the substitution on the phenyl ring. |

| ¹H (Amine, -NH₃⁺) | Variable, often broad | The chemical shift and appearance can be influenced by solvent and pH. |

| ¹³C (Aromatic) | ~110 - 150 | Reveals the number of chemically distinct carbon atoms in the aromatic ring. |

| ¹³C (C-As) | Variable | The chemical shift of the carbon directly bonded to the arsenic atom would be a key identifier. |

| ¹¹B | N/A (Used for boron-containing compounds) | While not directly applicable to this compound, it demonstrates NMR's utility for various heteroatoms. nsf.govnih.gov |

This table presents predicted NMR chemical shift ranges for the key functional groups in this compound, based on general principles of NMR spectroscopy.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display a series of absorption bands, each corresponding to the vibrational frequency of a specific bond.

The analysis of the spectrum allows for the confirmation of key structural features. For example, the N-H stretching vibrations of the aminium group (-NH₃⁺) would appear as a broad band, while the characteristic C-H and C=C stretching vibrations would confirm the presence of the aromatic ring. The vibrations associated with the carbon-chlorine (C-Cl) and arsenic-chlorine (As-Cl) bonds would appear in the fingerprint region of the spectrum (typically below 1500 cm⁻¹). A normal coordinate analysis can be performed to assign the observed frequencies to specific vibrational modes of the molecule, assuming a certain point group symmetry. nih.gov This detailed vibrational analysis provides a complete spectroscopic signature of the compound. nih.govnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3200 - 2800 (broad) | Aminium group (-NH₃⁺) |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |

| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring |

| N-H Bend | 1600 - 1500 | Aminium group (-NH₃⁺) |

| C-N Stretch | 1350 - 1250 | Aryl-Amine |

| As-Cl Stretch | < 400 | Dichloroarsine (B15476868) group (-AsCl₂) |

This table lists the characteristic FT-IR absorption frequencies expected for the functional groups within this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoringnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool for monitoring the reactions of arsenical compounds with their biological targets, primarily vicinal dithiols. The formation of a covalent bond between the trivalent arsenic and the sulfur atoms of a dithiol-containing protein or ligand leads to distinct changes in the electronic structure of the molecule, which can be observed as a shift in the UV-Vis absorption spectrum.

By monitoring changes in absorbance at specific wavelengths, researchers can track the progress of the binding reaction in real-time. For instance, the UV-Vis spectra of free dithiol ligands show characteristic absorption bands that are altered upon complexation with an arsenic(III) compound. researchgate.net This spectral shift provides a direct indication of the formation of the arsenic-dithiol adduct. This technique is valuable for determining reaction kinetics, assessing the stability of the resulting complex, and confirming the binding event in various buffer systems. The relatively high molar extinction coefficients of some arsenical probes also contribute to the sensitivity of this method. researchgate.net

Density Functional Theory (DFT) Calculations for Mechanistic Insightsnih.gov

Density Functional Theory (DFT) calculations have become indispensable for providing a detailed, theoretical understanding of the reaction mechanisms between arsenicals and their thiol-containing targets. These computational methods allow for the modeling of reaction energy profiles, including the identification of transition states and the calculation of energy barriers, which are crucial for predicting reaction feasibility and rates.

Recent DFT studies have been employed to investigate the interaction between various arsenicals and simple thiols like methanethiol, which serves as a model for cysteine residues in proteins. nih.govnih.gov These calculations confirm that the interaction between arsenic and thiol groups is energetically favorable and is the primary mechanism of action, compared to interactions with alcohol or amine groups. nih.govnih.gov The calculations can determine the energy barriers for these reactions, providing a quantitative measure of reactivity. For example, DFT has shown that the trivalent arsenical MMA(III) has a lower energy barrier for reacting with a thiol (25.4 kcal/mol) compared to other forms like arsenite (27.7 kcal/mol) or pentavalent arsenicals, aligning with its observed toxicity and reactivity. nih.govnih.gov This theoretical insight is critical for designing new arsenical probes with tailored reactivity and for interpreting experimental results.

Table 1: Calculated Energy Barriers for Arsenical-Thiol Reactions via DFT This table presents data from DFT calculations showing the energy barriers for reactions between different arsenical compounds and methanethiol, illustrating the varying reactivity.

| Arsenical Compound | Leaving Group | Energy Barrier (kcal/mol) |

|---|---|---|

| MMA(III) | Hydroxyl | 25.4 |

| Arsenite | Hydroxyl | 27.7 |

| Arsenate | Hydroxyl | 32.8 |

| DMA(V) | Hydroxyl | 36.2 |

| MMA(V) | Hydroxyl | 38.3 |

Data sourced from DFT calculations using the uB3LYP method and 6-31G(d) basis set. nih.govnih.gov

Fluorescent and Affinity-Based Labeling Techniques

Building upon the specific reactivity of arsenicals for vicinal dithiols, a range of powerful labeling techniques has been developed. These methods utilize arsenical moieties as targeting agents to enable the detection, imaging, and identification of specific proteins within complex biological systems.

Ratiometric Fluorescence Imaging for Protein Vicinal Dithiolsresearchgate.net

Ratiometric fluorescent probes represent an advanced approach for imaging vicinal dithiol-containing proteins (VDPs) in living cells. These probes are designed to exhibit a change in the ratio of fluorescence intensities at two different emission wavelengths upon binding to their target. This self-calibrating feature makes the measurement more reliable and less susceptible to variations in probe concentration, excitation intensity, or environmental factors. nih.gov

A common design involves linking a trivalent arsenical, which acts as the specific receptor for VDPs, to a fluorophore like 7-diethylaminocoumarin. nih.gov In an aqueous environment, the probe can exist in both an intramolecular charge transfer (ICT) state and a twisted intramolecular charge transfer (TICT) state, resulting in dual fluorescence emission. nih.gov When the arsenical moiety of the probe binds to the vicinal dithiols of a target protein, the probe is sequestered from the polar aqueous environment into the more hydrophobic microenvironment of the protein. nih.gov This change restricts the ICT to TICT conversion, leading to a simultaneous increase in the ICT emission band and a decrease in the TICT emission band. nih.gov Probes like VTAF have been successfully synthesized and used for the quantitative trapping and dynamic tracing of VDPs, revealing their abundance in organelles such as mitochondria. nih.govresearchgate.netresearchgate.net

Biotin-Arsenic Probes for Proteome-Wide Target Identificationmdpi.com

To identify the specific protein targets of arsenicals on a global scale, researchers have developed affinity-based probes that combine an arsenical warhead with a biotin (B1667282) handle. A prominent example is biotinylated p-aminophenylarsenoxide (Biotin-As), which retains the ability of the arsenoxide to bind specifically to vicinal dithiols. mdpi.com The attached biotin molecule serves as a high-affinity tag for purification and detection.

The general workflow involves incubating cell lysates or probing a human proteome microarray with the Biotin-As probe. mdpi.com The probe covalently binds to its protein targets. Subsequently, these probe-protein complexes can be captured using streptavidin-coated beads (in a pull-down assay) or detected using fluorescently labeled streptavidin (on a microarray). This approach allows for the systematic and proteome-wide identification of arsenic-binding proteins. Through this method, hundreds of potential arsenic-interacting proteins have been discovered, providing a valuable resource for understanding the broader biological effects of arsenic compounds.

Table 2: Examples of Arsenic-Binding Proteins Identified Using Biotin-Arsenic Probes This table lists some of the key proteins identified as targets of arsenicals through proteome-wide screening with biotinylated probes.

| Identified Protein | Cellular Function | Identification Method | Reference |

|---|---|---|---|

| Hexokinase-2 (HK2) | Glycolysis (rate-limiting enzyme) | Human Proteome Microarray | mdpi.com |

| Pyruvate (B1213749) Kinase M2 (PKM2) | Glycolysis, Cell Proliferation | Affinity Pull-Down & LC-MS/MS | |

| Promyelocytic leukemia (PML) protein | Tumor Suppression, Apoptosis | Human Proteome Microarray (as control) | |

| Glutathione S-transferase P1 (GSTP1) | Detoxification, Redox Regulation | Affinity Pull-Down & LC-MS/MS |

Activity-Based Protein Profiling (ABPP) with Arsenical Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to assess the functional state of entire enzyme families directly in native biological systems. This technique employs activity-based probes (ABPs) that typically consist of a reactive group (or "warhead") that covalently modifies the active site of a target protein, and a reporter tag (e.g., a fluorophore or biotin) for detection and identification.

In the context of arsenical research, this compound and related arsenicals serve as the reactive warhead. Their specific reactivity toward the vicinal dithiol motifs found in the active or allosteric sites of certain protein classes makes them highly effective as the core of an ABP. By attaching a reporter tag to the arsenical moiety, researchers can create probes to selectively label and profile VDPs. This approach offers a distinct advantage over traditional proteomics, as it provides a direct measure of protein activity rather than just protein abundance. The use of arsenical ABPs allows for the identification of novel therapeutic targets, the assessment of drug selectivity across the proteome, and the in-situ visualization of enzyme activity in living cells and organisms.

Molecular Toxicological and Pharmacological Investigations

Role of Metabolism in Bioactivation and Detoxification Pathways

The metabolism of arsenicals is a double-edged sword, involving processes that can both detoxify the parent compound and, in some cases, generate more toxic intermediates.

The primary pathway for the metabolism of inorganic arsenic in humans and many other organisms is enzymatic methylation. nih.govresearchgate.net This process is considered a detoxification pathway as it generally converts highly toxic inorganic arsenic into methylated forms, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are more readily excreted in the urine. researchgate.net The biotransformation involves a series of reduction and oxidative methylation steps. nih.gov Pentavalent arsenic (AsV) is first reduced to trivalent arsenic (AsIII), which then serves as the substrate for methylation by enzymes like AS3MT, using S-adenosylmethionine (SAM) as a methyl donor. wikipedia.orgresearchgate.net This process can continue to form mono-, di-, and even trimethylated arsenic species. nih.gov While this pathway is well-characterized for inorganic arsenic, organic arsenicals can also enter and undergo transformations within these metabolic cycles.

During the metabolic process of arsenic, highly reactive and toxic intermediates are formed. The reduction of pentavalent arsenicals to trivalent forms is considered a bioactivation step because the trivalent species (e.g., arsenite, AsIII) are generally more toxic than their pentavalent counterparts. wikipedia.org

Impact on Cellular Homeostasis and Integrity

The impact of p-Aminophenyldichloroarsine Hydrochloride on cellular homeostasis and integrity is an area of significant toxicological interest. While specific research on this particular compound is limited, the broader class of organoarsenicals, particularly phenylarsine (B13959437) oxides and related compounds, has been studied for its effects on fundamental cellular processes. The following sections detail the known and inferred mechanisms by which this compound likely disrupts cellular function, based on data from closely related organoarsenical compounds.

DNA Damage and DNA Repair Inhibition

Organoarsenical compounds are recognized for their genotoxic potential, which includes the ability to induce DNA damage and interfere with the cellular machinery responsible for its repair. This dual action significantly enhances their cytotoxicity.

Arsenicals can induce the formation of DNA adducts and oxidative DNA damage through the generation of reactive oxygen species (ROS). The interaction of trivalent arsenic species with cellular components can lead to the production of superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide, which can, in turn, cause single- and double-strand DNA breaks, as well as base modifications such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).

Furthermore, a critical aspect of the toxicity of organoarsenicals is their potent inhibition of DNA repair processes. Trivalent arsenicals, including phenylarsine oxide, have been shown to inhibit the activity of key DNA repair enzymes by binding to their sulfhydryl groups. This inhibition can affect multiple DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR). The inhibition of DNA ligases and DNA polymerases by arsenicals has been documented, leading to an accumulation of unrepaired DNA damage and subsequent cell cycle arrest or apoptosis.

| DNA Repair Pathway | Key Enzymes/Proteins Targeted by Organoarsenicals | Consequence of Inhibition |

| Base Excision Repair (BER) | DNA polymerase β, DNA ligase III | Accumulation of single-strand breaks and abasic sites |

| Nucleotide Excision Repair (NER) | XPA, XPF-ERCC1 | Failure to remove bulky DNA adducts |

| Homologous Recombination (HR) | RAD51, BRCA1 | Impaired repair of double-strand breaks |

Neurotoxicological Mechanisms of Organoarsenicals

A primary mechanism of organoarsenical-induced neurotoxicity is the inhibition of critical enzymes in the brain. Trivalent arsenicals are known to be potent inhibitors of pyruvate (B1213749) dehydrogenase (PDH), a key enzyme complex in cellular respiration. Inhibition of PDH in the brain leads to a rapid depletion of ATP, the primary energy currency of the cell, and an increase in lactate (B86563) levels, resulting in cellular dysfunction and death, particularly in energy-demanding neurons.

Furthermore, organoarsenicals can induce oxidative stress in the central nervous system, leading to neuronal damage. The generation of ROS can damage cellular macromolecules, including lipids, proteins, and nucleic acids, leading to lipid peroxidation, protein aggregation, and neuronal apoptosis. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption rate and lipid-rich composition.

| Neurotoxic Mechanism | Target | Effect |

| Enzyme Inhibition | Pyruvate Dehydrogenase (PDH) | Decreased ATP production, increased lactate, neuronal cell death |

| Oxidative Stress | Neuronal lipids, proteins, and DNA | Lipid peroxidation, protein aggregation, apoptosis |

| Neuroinflammation | Microglia and astrocytes | Release of pro-inflammatory cytokines, exacerbation of neuronal damage |

| Disruption of Neurotransmitter Systems | Cholinergic and dopaminergic systems | Altered neurotransmission, cognitive and motor deficits |

Immunomodulatory Effects

The immunomodulatory effects of arsenicals are complex, with evidence suggesting both immunosuppressive and immunostimulatory activities depending on the specific compound, and other factors. Organoarsenicals can significantly impact the function of various immune cells.

At lower concentrations, some arsenicals have been shown to induce the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), from macrophages and other immune cells. This can lead to an inflammatory response that may contribute to tissue damage.

Conversely, at higher concentrations, arsenicals can be immunosuppressive, inducing apoptosis in lymphocytes and inhibiting their proliferation and function. This can compromise the immune system's ability to respond to pathogens and may have implications for long-term health. The interaction of organoarsenicals with sulfhydryl groups on critical proteins within immune cells can disrupt signaling pathways and enzyme activities essential for a proper immune response.

| Immune Cell Type | Effect of Organoarsenicals |

| Macrophages | Induction of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) at low concentrations. |

| Lymphocytes (T and B cells) | Induction of apoptosis and inhibition of proliferation at higher concentrations. |

| Natural Killer (NK) Cells | Inhibition of cytotoxic activity. |

Structure Activity Relationship Sar Studies and Rational Design

Correlating Structural Modifications with Biological Activity

The biological activity of p-Aminophenyldichloroarsine Hydrochloride is intrinsically linked to its chemical structure. Modifications to the phenyl ring, the amino group, and the dichloroarsine (B15476868) moiety can significantly impact its efficacy and selectivity.

The position and nature of substituents on the phenyl ring are critical determinants of activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, thereby influencing its interaction with biological targets. The amino group at the para position is also a key feature. Its modification, such as through acylation or alkylation, can modulate the compound's polarity, solubility, and ability to form hydrogen bonds, which in turn affects its pharmacokinetic and pharmacodynamic properties.

The dichloroarsine group is the reactive center of the molecule, responsible for its interaction with sulfhydryl groups in proteins. Altering the chlorine atoms with other halogens or functional groups can fine-tune the reactivity of the arsenic atom, potentially leading to derivatives with improved target specificity.

| Compound | Structural Modification | Observed Effect on Biological Activity |

| Derivative A | Methylation of the amino group | Altered solubility and target binding affinity |

| Derivative B | Introduction of a nitro group on the phenyl ring | Modified electronic properties and cellular uptake |

| Derivative C | Replacement of chlorine with fluorine in the arsine group | Changed reactivity and target interaction |

Rational Design of Derivatives for Enhanced Selectivity and Efficacy

The insights gained from SAR studies provide a roadmap for the rational design of new derivatives with improved therapeutic indices. The goal is to enhance the desired biological activity while minimizing off-target effects.

One strategy involves designing derivatives that can selectively target specific cells or tissues. This can be achieved by conjugating the this compound scaffold to a targeting moiety, such as a peptide or an antibody, that recognizes a specific receptor on the surface of target cells.

Another approach focuses on modifying the molecule to improve its pharmacokinetic properties. For example, increasing the lipophilicity of the compound can enhance its ability to cross cell membranes, while introducing polar groups can improve its water solubility and circulation time in the body. The design of prodrugs, which are inactive forms of the drug that are converted to the active form in the body, is another strategy to improve drug delivery and reduce systemic toxicity.

| Design Strategy | Objective | Example Modification |

| Targeted Delivery | Increase concentration at the site of action | Conjugation to a cell-specific ligand |

| Improved Pharmacokinetics | Enhance bioavailability and half-life | Introduction of lipophilic or hydrophilic groups |

| Prodrug Approach | Minimize off-target effects | Masking the active arsine group with a cleavable moiety |

Computational Approaches in SAR Analysis

Computational chemistry plays an increasingly important role in understanding and predicting the SAR of drug candidates. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide valuable insights into the molecular basis of a compound's activity.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, untested derivatives, thereby prioritizing synthetic efforts.

Molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives to their biological targets. This information is invaluable for understanding the key interactions that govern biological activity and for designing new derivatives with improved binding characteristics. Molecular dynamics simulations can further explore the dynamic behavior of the drug-target complex over time, providing a more detailed picture of the binding event.

| Computational Method | Application in SAR Analysis | Information Gained |

| QSAR Modeling | Predict biological activity of new derivatives | Correlation between structural features and activity |

| Molecular Docking | Predict binding mode and affinity to target | Key intermolecular interactions |

| Molecular Dynamics | Simulate the dynamic behavior of the drug-target complex | Stability and conformational changes upon binding |

Applications in Chemical Biology and Biomedical Research

Development of Molecular Probes for Target Identification

The ability of p-Aminophenyldichloroarsine Hydrochloride to form stable covalent bonds with closely spaced thiol groups has been harnessed to create molecular probes for the identification and characterization of proteins containing these motifs.

Probes for 2-Oxoacid Dehydrogenase Multienzyme Complexes

While direct and extensive research on the use of this compound as a specific probe for entire 2-oxoacid dehydrogenase multienzyme complexes is not widely documented in publicly available literature, the known reactivity of arsenicals with key components of these complexes suggests a strong potential for such applications. These multienzyme complexes, crucial for cellular metabolism, contain lipoic acid as a cofactor, which possesses a dithiol group essential for its function. The E3 component of these complexes, dihydrolipoamide dehydrogenase, also contains a reactive disulfide bond. Trivalent arsenical reagents, such as p-aminophenyl arsenoxide (a related compound), have been shown to interact with and inactivate dihydrolipoamide dehydrogenase, indicating a potential mechanism for probing the complex. researchgate.net The specific covalent interaction with the dithiolane ring of lipoic acid or the active site of dihydrolipoamide dehydrogenase could be exploited to develop probes for studying the structure, function, and regulation of these critical metabolic enzymes.

Detection and Quantification of Protein Vicinal Dithiols

p-Aminophenyldichloroarsine has demonstrated specificity for vicinal dithiols, which are two cysteine residues located close to each other in the protein structure. This feature makes it a valuable reagent for the detection and quantification of proteins containing this motif. Research has shown that it can form stable complexes with vicinal thiols. dovepress.com This interaction has been utilized to study the structure and function of proteins where vicinal dithiols play a critical role, such as in certain receptors. For instance, studies on nicotinic acetylcholine (B1216132) receptors have employed p-aminophenyldichloroarsine to probe the role of adjacent cysteine residues in receptor function. dovepress.com The formation of a stable covalent bond allows for the specific labeling and subsequent detection of these proteins.

Advancements in Bioanalytical Chemistry

The specific reactivity of this compound has also been leveraged to develop advanced techniques in bioanalytical chemistry for the detection and purification of specific molecules.

Covalent Chromatography for Lipoic Acid Detection

A significant application of the reactivity of arsenicals with dithiols is in the development of covalent affinity chromatography for the detection and isolation of lipoic acid. A method has been developed that utilizes p-aminophenylarsenoxide immobilized on an agarose support to specifically capture dihydrolipoic acid (the reduced form of lipoic acid). core.ac.uk In this technique, the vicinal dithiols of dihydrolipoic acid covalently bind to the arsenical matrix, allowing for its separation from other cellular components. core.ac.uk The bound lipoic acid can then be eluted and quantified, providing a sensitive method for its detection in biological samples. core.ac.uk This approach has been successfully used to detect lipoic acid in the 2-oxoglutarate dehydrogenase multienzyme complex and in whole cells of Escherichia coli. core.ac.uk

Use in Radiolabeling for Diagnostic and Therapeutic Research

The field of nuclear medicine utilizes radiolabeled molecules for both diagnostic imaging and targeted radiotherapy. While specific examples of radiolabeled this compound for PET imaging or other clinical applications are not extensively detailed in current research literature, the general principles of radiolabeling small molecules and the interest in arsenic-based compounds for medical applications suggest its potential. The synthesis of radiolabeled compounds for positron emission tomography (PET) is a common strategy to visualize and quantify biological processes in vivo. The incorporation of a positron-emitting radionuclide into the structure of this compound could enable non-invasive imaging of its distribution and target engagement. Such a tool could be valuable in studying the roles of vicinal dithiol-containing proteins in various physiological and pathological processes.

Q & A

Q. How can researchers resolve discrepancies in synthetic yields across different batches?

- Methodological Answer : Apply factorial design (e.g., 2 experiments) to identify critical variables (e.g., reaction temperature, stoichiometry of arsenic trichloride). For example, a 2 design can optimize yield by testing temperature (25°C vs. 40°C), solvent (toluene vs. dichloromethane), and catalyst (pyridine vs. DMAP). Analyze results using ANOVA to pinpoint significant factors . Cross-validate findings with kinetic studies (e.g., in situ IR spectroscopy) to track intermediate formation rates .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor degradation via UV-Vis spectroscopy (λ~270 nm for arsenic-oxygen bonds) and identify byproducts using high-resolution MS. Compare degradation kinetics (zero-order vs. first-order models) to predict shelf-life .

Q. How does p-Aminophenyldichloroarsine Hydrochloride interact with biological macromolecules?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins (e.g., serum albumin). For cellular studies, apply fluorescence microscopy with arsenic-specific probes (e.g., Rhodamine-As conjugates) to track intracellular localization. Validate cytotoxicity via MTT assays in HEK-293 or HepG2 cell lines .

Q. What methodologies assess the environmental impact of arsenic release during disposal?

- Methodological Answer : Perform leaching tests (EPA Method 1311) to quantify arsenic migration into soil/water. Use ICP-MS to measure arsenic levels post-incineration. Model environmental persistence via quantitative structure-activity relationship (QSAR) studies, focusing on bioaccumulation potential (log P ~1.5) and half-life in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.